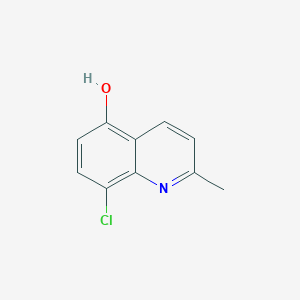![molecular formula C23H31N3O7S B1496845 1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid](/img/structure/B1496845.png)
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-diazabicyclo[222]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid is a complex organic compound that features a bicyclic structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of functional groups. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functional Group Attachment:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反応の分析
Types of Reactions
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
1,4-diazabicyclo[22
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A simpler bicyclic compound used as a base and catalyst.
Ethylsulfonyl Pyridine Derivatives:
Benzoate Esters: Esters of benzoic acid with various functional groups.
Uniqueness
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid is unique due to its combination of a bicyclic core with multiple functional groups, which imparts specific chemical and biological properties.
特性
分子式 |
C23H31N3O7S |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid |
InChI |
InChI=1S/C17H19NO7S.C6H12N2/c1-3-26(22,23)16-5-4-13(9-18-16)25-15-7-12(17(20)21)6-14(8-15)24-11(2)10-19;1-2-8-5-3-7(1)4-6-8/h4-9,11,19H,3,10H2,1-2H3,(H,20,21);1-6H2 |
InChIキー |
MBFUUYROHAWMFT-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)OC(C)CO.C1CN2CCN1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![disodium;6-[[4-[acetyl(cyclohexyl)amino]phenyl]diazenyl]-4-benzamido-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B1496770.png)
![Sodium 4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-1H-naphtho[1,8-de]-1,2,3-triazine-6-sulfonate](/img/structure/B1496771.png)



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496781.png)
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496784.png)
![2-[[2-[[2-[[2-[[2-Amino-3-[[2-[2-[11-(4-aminobutyl)-14-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-2-ylmethyl)-1-methyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1496786.png)

![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496794.png)
